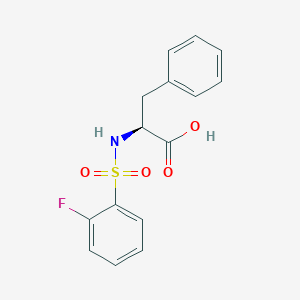

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug. It is commonly referred to as FBP and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). FBP is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain.

Applications De Recherche Scientifique

Fluorophore Applications

One study describes the preparation and characterization of a Zn2+ specific fluorophore, closely related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," highlighting its application in studying metal ion binding through potentiometric and fluorometric analyses. This research sheds light on the compound's potential in metal ion sensing technologies, particularly for zinc, comparing its efficacy to similar fluorophores like Zinquin A (Coleman, May, & Lincoln, 2010).

Synthesis and Chemical Reactions

Another aspect of research involves exploring the synthesis pathways and chemical reactions of related sulfonamido compounds. For instance, studies have delved into the hydrogen bonding and sodium coordination in crystal structures of N-substituted Pamidronate, revealing intricate molecular interactions and structural conformations (Reiss, Puhl, & Hägele, 2018). Furthermore, research into chiral cyclic sulfamidates showcases novel approaches to synthesizing fluoroamines, indicating the compound's relevance in developing fluorinated organic molecules (Posakony & Tewson, 2002).

Catalysis and Mechanistic Studies

The compound's structural analogs have been studied for their catalytic properties, such as in the oxidative cleavage of phenylpropanolamine hydrochloride, providing insights into reaction mechanisms and kinetics (Mohana & Prasad, 2008). Additionally, enantioselective fluorination of 2‐oxindoles using structure-micro-tuned N-fluorobenzenesulfonamides exemplifies the application in asymmetric synthesis, further highlighting the compound's utility in organic chemistry and drug development processes (Wang et al., 2014).

Antitumor Applications

A novel approach to antitumor drug design using sulfonamide derivatives, including structures related to "(2S)-2-(2-Fluorobenzenesulfonamido)-3-phenylpropanoic acid," has been explored. These studies focus on coupling sulfonamide with agents like 5-fluorouracil and nitrogen mustard to achieve potent antitumor effects with low toxicity, demonstrating the compound's potential in medicinal chemistry and oncology (Huang, Lin, & Huang, 2001).

Propriétés

IUPAC Name |

(2S)-2-[(2-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO4S/c16-12-8-4-5-9-14(12)22(20,21)17-13(15(18)19)10-11-6-2-1-3-7-11/h1-9,13,17H,10H2,(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMGPIGNLAPLER-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[4-(6-oxo-3-phenylpyridazin-1-yl)piperidine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2967287.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2967289.png)

![2,4-Dimethyl-6-({1-[2-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2967296.png)

![2-bromo-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2967297.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2967298.png)

![3-oxo-N-phenethyl-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2967299.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B2967302.png)

![{4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B2967305.png)

![5-(4-Chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)-2-pyrimidinethiol](/img/structure/B2967306.png)

![N-(2,5-dimethylphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2967307.png)